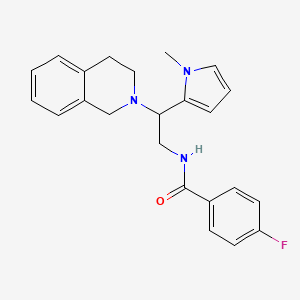
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-fluorobenzamide is an intricate organic compound, renowned for its potential applications in various scientific fields. Its complex structure and diverse functional groups make it a fascinating subject for both synthetic and applied chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with commercially available 3,4-dihydroisoquinoline and 1-methyl-1H-pyrrole.
Reaction Conditions
Step 1: : Functionalization of 3,4-dihydroisoquinoline by introducing an alkyl chain. This step typically involves alkyl halides in the presence of a base such as potassium carbonate.
Step 2: : Coupling with 1-methyl-1H-pyrrole, often through a condensation reaction using reagents like EDCI or DCC to form the desired linkage.
Step 3: : Introduction of the 4-fluorobenzamide moiety through an amide coupling reaction, facilitated by reagents like HATU or coupling agents under mild conditions.
Industrial Production Methods
Industrial methods focus on optimizing yield and purity:
Optimization of Reaction Parameters: : Factors like temperature, solvent choice, and reaction time are crucial. Large-scale reactions might employ continuous flow techniques to enhance efficiency.
Purification: : Post-synthesis, the compound is purified using techniques such as recrystallization, chromatography, or distillation to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation at the isoquinoline ring, forming N-oxides.
Reduction: : It may be reduced at the fluorobenzamide group, converting the amide to an amine.
Substitution: : The fluorine atom on the benzamide ring can be substituted under nucleophilic aromatic substitution conditions.
Common Reagents and Conditions
Oxidation: : Reagents such as mCPBA or hydrogen peroxide under acidic conditions.
Reduction: : Common reagents include lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Substitution: : Nucleophiles like amines or thiols in the presence of a base such as potassium tert-butoxide.
Major Products
Oxidation: : N-oxides of the dihydroisoquinoline ring.
Reduction: : Amino derivatives of the 4-fluorobenzamide.
Substitution: : Substituted fluorobenzamides with various nucleophiles attached.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysts: : Used as ligands in coordination chemistry to create novel catalysts.
Synthetic Intermediates: : Serves as a building block for more complex molecular architectures.
Biology
Bioactive Molecules: : Research into its potential as a pharmacophore in drug design, particularly in targeting neurological pathways.
Medicine
Therapeutics: : Investigated for its activity against specific receptors or enzymes linked to diseases.
Industry
Material Science: : Potential use in creating advanced materials due to its unique functional groups and structural properties.
Wirkmechanismus
Molecular Targets: : The compound interacts with specific receptors or enzymes, altering their activity. Its isoquinoline and pyrrole moieties are key in binding to these targets.
Pathways Involved: : Modulates pathways related to neurotransmission or enzymatic reactions, depending on its specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(1H-indol-3-yl)-2-(pyridin-2-yl)ethyl)-4-chlorobenzamide
N-(2-(3,4-dihydroquinolin-2(1H)-yl)-2-(1-methyl-1H-imidazol-2-yl)ethyl)-4-methylbenzamide
N-(2-(quinolin-3-yl)-2-(1H-pyrrol-1-yl)ethyl)-4-iodobenzamide
Comparison
Structural Differences: : The presence of isoquinoline and pyrrole rings, along with the fluorobenzamide group, sets it apart.
Functional Groups: : The fluorine atom adds unique reactivity compared to other halogens or substituents.
Applications: : Its specific combination of functional groups broadens its application spectrum, making it a versatile compound in research and industry.
Hope this covers what you were looking for! Let me know if there’s anything else you need.
Eigenschaften
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O/c1-26-13-4-7-21(26)22(15-25-23(28)18-8-10-20(24)11-9-18)27-14-12-17-5-2-3-6-19(17)16-27/h2-11,13,22H,12,14-16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBSXUJWHUJQGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC=C(C=C2)F)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
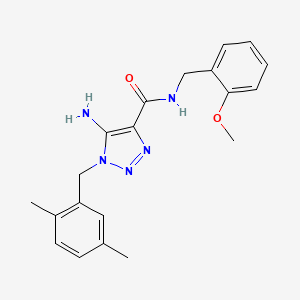

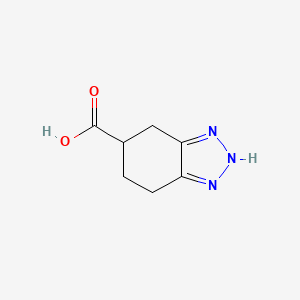
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2766189.png)
![6-Azaspiro[3.4]octan-5-one](/img/structure/B2766190.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2766191.png)

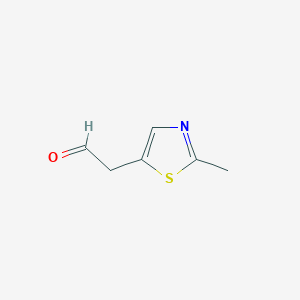
amine](/img/structure/B2766194.png)
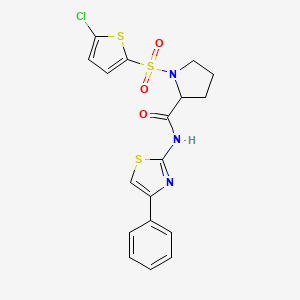
![N-[4-(tert-butylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2766197.png)
![N-(5-(isoxazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2766203.png)


